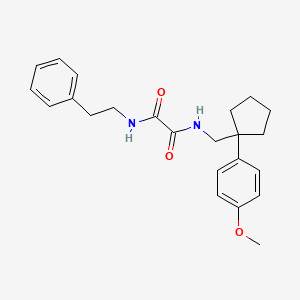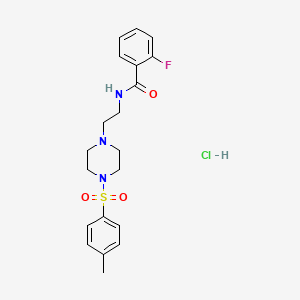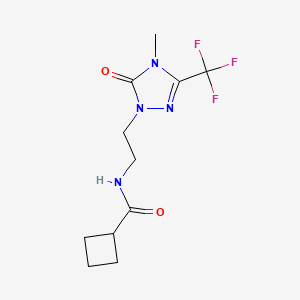
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound with a complex structure that includes multiple functional groups, including a triazole ring, a trifluoromethyl group, and a cyclobutane ring. Its synthesis and properties make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide typically involves a multi-step process:
Formation of the Triazole Ring: : Starting from basic organic compounds, a series of reactions are conducted to form the triazole ring. This might involve cyclization reactions under specific conditions (temperature, solvent).
Incorporation of the Trifluoromethyl Group: : Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide under controlled conditions.
Linking to Cyclobutanecarboxamide: : The triazole intermediate is then reacted with cyclobutanecarboxamide using coupling agents and conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures efficient production.
化学反应分析
Types of Reactions
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide undergoes various reactions:
Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of oxidation products.
Reduction: : Reduction reactions can occur, often facilitated by reducing agents like hydrogen gas or metal hydrides.
Substitution: : The presence of the trifluoromethyl and triazole groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: : Metal hydrides (e.g., lithium aluminum hydride), hydrogen gas with a catalyst.
Nucleophiles: : Strong bases or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, oxidation might lead to the formation of more highly oxidized derivatives of the original compound.
科学研究应用
This compound has diverse applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its functional groups allow for versatility in further chemical modifications.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, particularly in modulating enzyme activity.
Industry: : Utilized in the development of new materials with specific properties, such as coatings or polymers.
作用机制
The mechanism by which N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects is complex:
Molecular Targets: : It may interact with enzymes, inhibiting or activating their functions through binding to active sites or allosteric sites.
Pathways Involved: : The compound could influence cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, or metabolism.
相似化合物的比较
Comparing N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide with similar compounds highlights its unique features:
Similar Compounds: : Other triazole-containing compounds, those with trifluoromethyl groups, and cyclobutanecarboxamide derivatives.
This compound stands out for its multifaceted utility in scientific research, from chemistry to biology to industrial applications.
属性
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c1-17-9(11(12,13)14)16-18(10(17)20)6-5-15-8(19)7-3-2-4-7/h7H,2-6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIGFSWTIXCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2521379.png)
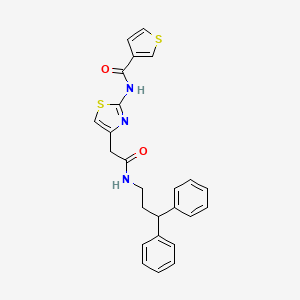
![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)
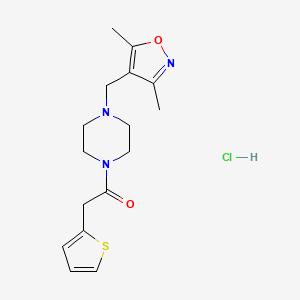
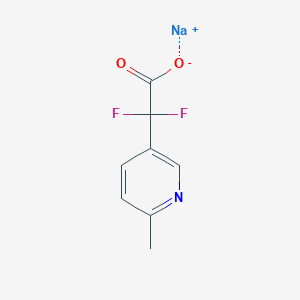
![1-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclopentane-1-carboxamide](/img/structure/B2521386.png)
![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)
![2-CHLORO-N-[4-(PIPERIDIN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2521390.png)
![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)
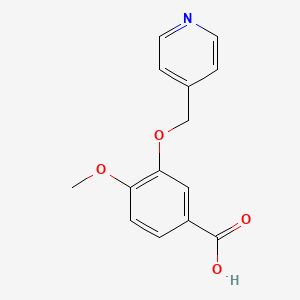
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)
